4-(azidomethyl)-1H-pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(azidomethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5/c5-9-8-3-4-1-6-7-2-4/h1-2H,3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROPPWUPPQMFFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Azide and Pyrazole Motifs
The azide (B81097) and pyrazole (B372694) moieties each possess distinct and valuable properties that make them significant in chemical synthesis and design.
Azide Motif: The azide group (–N₃) is a high-energy functional group that is surprisingly stable under many reaction conditions. acs.org Its primary utility lies in its ability to participate in a variety of chemical transformations, most notably the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". organic-chemistry.orgwikipedia.org This reaction, particularly the copper-catalyzed version (CuAAC), is highly efficient and specific, allowing for the formation of stable triazole rings by reacting with alkynes. organic-chemistry.orgnih.gov The reaction is robust, often proceeding under mild, aqueous conditions, which makes it suitable for biological applications. organic-chemistry.org The azide group's ability to undergo such reliable and specific reactions makes it a valuable tool for linking molecules together. acs.org
Pyrazole Motif: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. wikipedia.org This structural feature imparts a range of desirable properties. Pyrazole derivatives are found in numerous biologically active compounds and pharmaceuticals, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects. mdpi.combenthamdirect.commdpi.com The pyrazole scaffold is considered a "privileged" structure in medicinal chemistry because it can interact with a variety of biological targets. benthamdirect.com From a chemical standpoint, the pyrazole ring is relatively stable and can be functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties. mdpi.com
Strategic Importance of 4 Azidomethyl 1h Pyrazole As a Bifunctional Chemical Entity
The strategic importance of 4-(azidomethyl)-1H-pyrazole stems from its role as a bifunctional chemical entity. It combines the reactive capabilities of the azide (B81097) group with the stable, functionalizable, and often biologically active pyrazole (B372694) core. This duality makes it a powerful linker molecule in the construction of more complex chemical architectures. enamine.netnih.govhighforceresearch.com
In essence, the pyrazole portion can act as a stable scaffold or a pharmacophore, while the azidomethyl group provides a reactive handle for conjugation. This allows for the straightforward attachment of the pyrazole unit to other molecules of interest via click chemistry. This is particularly useful in drug discovery for creating hybrid molecules or for attaching pyrazole-containing fragments to larger biomolecules. nih.govwuxibiology.com The linker's length, rigidity, and polarity can be crucial for the properties of the final bifunctional molecule. enamine.net
Historical Context of Azide and Pyrazole Chemistry
The study of both azide (B81097) and pyrazole (B372694) chemistries has a rich history. The first organic azide, phenyl azide, was synthesized in 1864. researchgate.net The understanding of its linear structure and reactivity paved the way for extensive research into azide chemistry, leading to the development of important reactions like the Curtius rearrangement, the Schmidt reaction, and the Staudinger reduction. researchgate.net A pivotal moment in azide chemistry was the discovery of the Huisgen 1,3-dipolar cycloaddition in the mid-20th century, which has since become a cornerstone of modern synthetic chemistry. nih.gov
The term "pyrazole" was coined by Ludwig Knorr in 1883. wikipedia.orgresearchgate.net A classic synthesis of pyrazole from acetylene (B1199291) and diazomethane (B1218177) was developed by Hans von Pechmann in 1898. wikipedia.org One of the most common methods for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine (B178648) derivative. wikipedia.orgresearchgate.net The first naturally occurring pyrazole was discovered in 1959. wikipedia.org Over the decades, a vast number of synthetic methods for creating and modifying the pyrazole ring have been developed, reflecting its enduring importance in organic and medicinal chemistry. mdpi.comnih.govorganic-chemistry.orgorientjchem.org The convergence of these two well-established fields of chemistry has naturally led to the exploration of molecules like 4-(azidomethyl)-1H-pyrazole that combine both functionalities.
Overview of Current Research Trajectories
Precursor Chemistry for the Azidomethyl Moiety in Pyrazole (B372694) Systems
The most common approach involves the installation of the azidomethyl group onto a preformed pyrazole scaffold. This is typically accomplished by converting a more stable precursor, such as a halomethyl or hydroxymethyl group, into the desired azide.
A robust and widely utilized method for synthesizing azidomethylpyrazoles is the nucleophilic substitution of a corresponding halomethylpyrazole. researchgate.net This reaction typically involves treating a 4-(chloromethyl)- or 4-(bromomethyl)-1H-pyrazole derivative with an azide salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent.
The chloromethyl precursors are often generated from their corresponding hydroxymethyl compounds. For instance, hydroxymethylnitropyrazoles have been converted to 1-chloromethylnitropyrazoles using thionyl chloride (SOCl₂) with high yields. rsc.org The subsequent substitution reaction with sodium azide proceeds efficiently to form the azidomethyl product. rsc.org This two-step sequence from the alcohol is a common and effective pathway. Similarly, research on brominated trihalomethylenones has shown their utility as precursors to 3-azidomethyl-5-ethoxycarbonyl-1H-pyrazole through nucleophilic substitution with sodium azide. organic-chemistry.org
The reactivity of the chloromethyl group makes it a versatile handle for introducing the azide. beilstein-journals.org The reaction of 1-tert-butyl-4-(chloromethyl)-3-methyl-1H-pyrazole with sodium azide to yield the 4-(azidomethyl) derivative is a clear example of this transformation. researchgate.net This method is not limited to the parent compound and has been applied to a variety of substituted pyrazoles, including those with phenyl and thiophenyl groups. organic-chemistry.orgmdpi.com
| Precursor | Reagents | Product | Reference(s) |
| 1-Chloromethylnitropyrazoles | NaN₃ | 1-Azidomethylnitropyrazoles | rsc.org |
| Brominated Precursors | NaN₃, Hydrazine (B178648) monohydrate | 3-Azidomethyl-5-ethoxycarbonyl-1H-pyrazole | organic-chemistry.org |
| 1-tert-Butyl-4-(chloromethyl)-3-methyl-1H-pyrazole | NaN₃ | 1-tert-Butyl-4-(azidomethyl)-3-methyl-1H-pyrazole | researchgate.net |
| 4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole | NaN₃ | 4-(Azidomethyl)-1,3-diphenyl-1H-pyrazole | mdpi.com |
| 4-(Chloromethyl)-...-pyrazoles | Imidazole (B134444)/Triazole, K₂CO₃ | 4-((1H-Imidazol-1-yl)methyl)-...-pyrazoles |
This interactive table summarizes common transformations from halomethylpyrazole precursors. The principle of nucleophilic substitution shown for imidazole/triazole synthesis is directly analogous to that for azide synthesis.
The conversion of an aminomethylpyrazole to an azidomethylpyrazole via diazotization is not a commonly reported method in the literature. This pathway would theoretically involve the reaction of the primary amine with a nitrosating agent (e.g., nitrous acid generated from NaNO₂ and a strong acid) to form a diazonium salt, which could then be displaced by an azide ion.
However, this route presents significant chemical challenges. The intermediates formed from the diazotization of primary aliphatic amines are known to be highly unstable. They tend to rapidly decompose into carbocations after losing nitrogen gas, leading to a mixture of products from substitution, elimination, and rearrangement reactions. This inherent instability makes achieving a clean and high-yielding conversion to the desired azidomethyl compound difficult, which likely explains the preference for other, more reliable precursors like halides and alcohols.
A more direct route to the azidomethyl moiety involves the conversion of a 4-(hydroxymethyl)-1H-pyrazole precursor. This method circumvents the need to first isolate a halomethyl intermediate. A reported procedure involves treating the pyrazole alcohol, such as [1-phenyl-3-(2-phenylethynyl)-1H-pyrazol-4-yl]methanol, with trimethylsilyl azide (TMSN₃) and a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O). This reaction provides the corresponding 4-(azidomethyl) derivative in a single synthetic step from the alcohol.
| Precursor | Reagents | Product | Yield | Reference(s) |
| [1-Phenyl-3-(2-phenylethynyl)-1H-pyrazol-4-yl]methanol | TMSN₃, BF₃·Et₂O | 4-(Azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole | 50% | |
| 1-[1-Phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]ethan-1-ol | TMSN₃, BF₃·Et₂O | 4-(1-Azidoethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole | 72% |
This interactive table highlights examples of the direct conversion of pyrazole alcohols to azides.
Pyrazole Ring Formation Strategies Employing Azidomethyl Precursors
An alternative to functionalizing a pre-made pyrazole is to construct the ring from building blocks where one already contains an azide group. This approach can be powerful for accessing specific substitution patterns.
The pyrazole ring can be formed through cyclocondensation or cycloaddition reactions using precursors containing an azide or a latent azide function. One notable example is a multicomponent reaction where a vinyl azide, an aldehyde, and tosylhydrazine are reacted together in the presence of a base to afford 3,4,5-trisubstituted 1H-pyrazoles regioselectively and in good yields. In this strategy, the vinyl azide serves as a key component that is incorporated into the final heterocyclic ring.
Another approach involves the use of a precursor that already contains the full azidomethyl group. For example, brominated enones can first undergo nucleophilic substitution to introduce the azidomethyl group, and the resulting azidomethyl-containing intermediate is then cyclized with hydrazine to form the final pyrazole ring. organic-chemistry.org
The synthesis of pyrazoles via the cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is a classic and powerful method, but it often raises the issue of regioselectivity. The reaction can produce a mixture of two regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack by the substituted nitrogen of the hydrazine. rsc.org
When applying this to precursors containing an azidomethyl group, for example, the cyclocondensation of an "azidomethyl-1,3-dicarbonyl" with methylhydrazine, the same principles apply. The regiochemical outcome would be dictated by the relative reactivity of the two carbonyl groups. Steric hindrance or electronic effects imparted by the azidomethyl-containing side chain would influence the site of initial attack. The use of specific solvents, such as fluorinated alcohols (e.g., 2,2,2-trifluoroethanol), has been shown to dramatically increase regioselectivity in pyrazole formation, a principle that could be applied to these systems. Furthermore, replacing 1,3-dicarbonyl compounds with α,β-ethynyl ketones is another strategy to achieve much more rigorous control over regioselectivity in pyrazole synthesis. rsc.org By carefully selecting the precursors and reaction conditions, it is possible to direct the synthesis toward a single, desired regioisomer.
Advanced Synthetic Routes to this compound Derivatives
Modern synthetic approaches have moved beyond classical methods to incorporate more sophisticated and efficient routes for producing functionalized pyrazoles. These advanced methodologies are crucial for accessing complex molecular architectures for various research applications.
One-pot syntheses are highly valued in modern organic chemistry for their ability to reduce reaction times, minimize waste, and avoid the challenging isolation of potentially unstable intermediates. Several such protocols have been developed for pyrazole derivatives.
A prominent one-pot strategy involves a sequence of reactions within a single vessel, such as a MeONa/LiCl-mediated Claisen condensation, followed by a Knorr reaction and hydrolysis to produce 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids. organic-chemistry.org This approach circumvents the need to handle unstable 2,4-diketo ester intermediates and has been shown to be effective for a range of substrates, with yields reaching up to 91% after optimization. organic-chemistry.org
Another efficient method is the three-component condensation of aromatic aldehydes, malononitrile, and phenylhydrazine. rsc.org This reaction can be catalyzed by various systems, including a dioxomolybdenum complex supported on magnetite nanoparticles, which allows for easy catalyst separation and recycling. rsc.org Green chemistry principles have been applied by using deep eutectic solvents (DES) like glycerol/potassium carbonate, which can significantly improve product yields and reaction times in the one-pot synthesis of polysubstituted pyrazoles. nih.govsemanticscholar.org
In the context of producing precursors for "click chemistry," a sequential one-pot approach has been developed that starts from a triazenylpyrazole precursor. beilstein-journals.orgkit.edu This method proceeds through the formation of the pyrazolyl azide, which is then immediately reacted with an alkyne in a CuAAC reaction. beilstein-journals.orgkit.edu This process is particularly advantageous as it avoids the isolation of potentially hazardous and unstable azide intermediates. kit.eduresearchgate.net
| One-Pot Method | Reactants | Key Features | Reference |
| Claisen-Knorr-Hydrolysis | Aryl methyl ketones, Diethyl oxalate, Arylhydrazines | MeONa/LiCl mediation; avoids isolation of diketo esters. | organic-chemistry.org |
| Three-Component Condensation | Aldehydes, Malononitrile, Phenylhydrazine | Can be performed in deep eutectic solvents; "green" synthesis. | nih.govsemanticscholar.org |
| Triazene (B1217601) to Triazole Sequence | Triazenylpyrazole, TMS-N₃, Alkyne | Avoids isolation of potentially hazardous azide intermediate. | beilstein-journals.orgkit.edu |
| Microwave-Assisted Synthesis | 4-Methoxyacetophenone, Benzaldehyde, Phenylhydrazine | Basic conditions (KOH); accelerated by microwave irradiation. | fip.org |
Solid-phase synthesis offers significant advantages for generating libraries of compounds by simplifying purification and enabling high-throughput derivatization. helsinki.fi This technique has been successfully adapted for the synthesis of pyrazole derivatives, particularly those intended for further modification via click chemistry.
A notable application involves immobilizing an aminopyrazole, such as 5-methyl-1H-pyrazol-3-amine, onto a solid support like a benzylamine-substituted Merrifield resin. beilstein-journals.orgnih.gov The immobilization is achieved by generating a diazonium intermediate from the aminopyrazole, which then couples with the resin. beilstein-journals.orgnih.gov Once anchored, the pyrazole's second ring nitrogen can be functionalized, for example, through nucleophilic substitution. beilstein-journals.orgnih.gov
Table: Solid-Phase Synthesis of Azidopyrazole 19g
| Step | Description | Reagents & Conditions | Reference |
|---|---|---|---|
| 1. Immobilization | 5-methyl-1H-pyrazol-3-amine (14b) is attached to benzylamine (B48309) resin (22). | BF₃∙Et₂O, isoamyl nitrite, THF/pyridine (B92270) | beilstein-journals.orgnih.gov |
| 2. Functionalization | The immobilized pyrazole (23) is N-functionalized. | Cs₂CO₃, DMSO, 120 °C | beilstein-journals.orgnih.gov |
The functionalization of the pyrazole ring presents a significant challenge due to the potential for tautomerism, which can lead to the formation of multiple regioisomers. kit.edu Developing chemo- and regioselective strategies is therefore essential for synthesizing well-defined pyrazole derivatives.
In the synthesis of N-substituted pyrazoles from triazene-protected precursors, alkylation or arylation can occur at either of the two available nitrogen atoms of the pyrazole ring. kit.edu This often results in a mixture of regioisomers. researchgate.net The distribution of these products is influenced by the nature of the halide used for the substitution. researchgate.net For instance, the N-functionalization of 3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazoles can yield two distinct regioisomers, which may exhibit different reactivity in subsequent steps. beilstein-journals.org One isomer might be readily converted to the corresponding azide, while the other could be completely unreactive under the same acidic conditions. beilstein-journals.orgkit.edu
Strategies to control this selectivity are a key area of research. mdpi.com For instance, chemodivergent synthesis allows for the creation of different product classes from the same starting materials by simply modifying the reaction conditions. A base-promoted annulation between hydrazones and specific cyclopropanecarboxylates can yield either 1,4-dihydropyridazines or pyrazoles, with the outcome determined by the amount of base used. acs.org Such precise control over reaction pathways is crucial for the targeted synthesis of complex heterocyclic systems.
A novel and highly effective method for generating pyrazolyl azides involves the use of triazenylpyrazoles as stable, storable precursors. beilstein-journals.orgresearchgate.net Triazenes can be considered protected forms of diazonium salts and serve as a latent source for the azide functional group. beilstein-journals.orgnih.gov This strategy is particularly valuable because it allows for extensive functionalization of the pyrazole core before the introduction of the reactive and potentially unstable azide group. kit.eduresearchgate.net
The synthesis starts with the conversion of an aminopyrazole into a 3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole precursor. beilstein-journals.orgkit.edu This is typically done by generating a diazonium salt from the aminopyrazole, which is then reacted with diisopropylamine. researchgate.net After N-functionalization of the pyrazole ring, the crucial step is the cleavage of the triazene group to form the azide. beilstein-journals.org
This conversion is achieved by treating the triazenylpyrazole with an acid, such as trifluoroacetic acid (TFA), in the presence of an azide source like trimethylsilyl azide (TMS-N₃). beilstein-journals.orgkit.edu A key finding is that this cleavage is highly regioselective; only one of the two possible N-substituted regioisomers of the triazenylpyrazole precursor is susceptible to acid-promoted conversion into the azide. beilstein-journals.orgkit.edu The other regioisomer remains stable under these conditions, allowing for a clean transformation of the desired isomer. beilstein-journals.orgbeilstein-journals.org This method represents the first described protocol for synthesizing pyrazolyl azides directly from triazenylpyrazole precursors. beilstein-journals.org
Table: Conversion of Triazenylpyrazole Precursors to Pyrazolyl Azides
| Precursor | Product (Azide) | Key Reagents | Feature | Reference |
|---|---|---|---|---|
| Regioisomer 17 | Pyrazolyl azide 19 | TFA, TMS-N₃ | Acid-sensitive, successful conversion. | beilstein-journals.orgkit.edu |
Metal catalysis plays a pivotal role in the synthesis of pyrazole derivatives, enabling a wide range of transformations from ring formation to functional group interconversion.
A primary application of metal catalysis in this context is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction is central to the utility of azidomethyl-pyrazole derivatives, allowing them to be efficiently coupled with various alkynes to form highly substituted triazole-pyrazole hybrids. kit.eduresearchgate.net The reaction is typically catalyzed by a mixture of a copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, which generates the active copper(I) species in situ. beilstein-journals.orgkit.edu
Beyond the CuAAC reaction, metal catalysts are extensively used for the synthesis of the pyrazole ring itself. Various transition metals have been employed to construct the heterocyclic core from different precursors:
Palladium: Palladium-catalyzed coupling of aryl triflates with pyrazole derivatives provides an effective route to N-arylpyrazoles. organic-chemistry.org Additionally, a palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones has been shown to produce polysubstituted pyrazoles. organic-chemistry.org
Ruthenium: Ruthenium(II)-catalyzed cyclization of benzimidates with alkenes offers a method for synthesizing 1H-isoindoles, demonstrating the power of this catalyst in forming N-containing rings. acs.org In pyrazole synthesis, ruthenium catalysts can mediate the reaction of 1,3-diols with alkyl hydrazines to yield 1,4-disubstituted pyrazoles. organic-chemistry.org
Iron: Iron-catalyzed reactions provide a regioselective pathway to 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org
Molybdenum: Dioxomolybdenum complexes supported on nanoparticles have been reported as efficient and recyclable catalysts for the three-component synthesis of pyrazole derivatives. rsc.org
These metal-catalyzed transformations offer chemists a versatile toolkit for constructing and functionalizing the pyrazole scaffold with high levels of control and efficiency.
Reactivity Profile of the Azidomethyl Group in this compound
The azidomethyl group (-CH₂N₃) attached to the pyrazole ring at the 4-position is the key to the diverse reactivity of this compound. This functionality serves as a versatile synthetic handle, enabling a wide array of chemical transformations. The electronic nature of the azide can be understood through frontier molecular orbital (FMO) theory, which describes it as a 1,3-dipole, predisposing it to participate in various cycloaddition reactions. nottingham.ac.uk The reactivity of the azide is also influenced by its ability to engage in intramolecular hydrogen bonding, which can affect the charge distribution across the three nitrogen atoms. nottingham.ac.uk
The azide group in this compound can undergo both unimolecular and bimolecular reactions, making it a valuable precursor in organic synthesis. Unimolecular transformations are primarily decomposition reactions, which typically occur under thermal or photolytic conditions to extrude dinitrogen (N₂) and generate a highly reactive nitrene intermediate. nih.govacs.org This nitrene can then undergo subsequent intramolecular reactions.
Bimolecular transformations involve the reaction of the azide with another molecule. The most prominent of these is the 1,3-dipolar cycloaddition, famously exemplified by the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which will be discussed in detail in section 3.2. Beyond CuAAC, the azide can react with other dipolarophiles. For instance, tandem anionic cyclization can occur when 4-(azidomethyl)pyrazole derivatives react with activated nitriles in the presence of a strong base, leading to the formation of complex fused heterocyclic systems. researchgate.net Another significant bimolecular reaction is the Staudinger reaction, where the azide reacts with a phosphine (B1218219) (e.g., triphenylphosphine) to form an aza-ylide, which can then be hydrolyzed to produce a primary amine and the corresponding phosphine oxide. This provides a mild pathway to the amine, complementing direct reduction methods.
The synthesis of this compound itself is a prime example of a bimolecular transformation, typically achieved through a nucleophilic substitution reaction. In this process, a suitable precursor such as 4-(chloromethyl)-1H-pyrazole or 4-(bromomethyl)-1H-pyrazole is treated with an azide salt, like sodium azide, to displace the halide and install the azidomethyl group. smolecule.com
The decomposition of the azidomethyl group in this compound can be induced by heat (thermolysis) or light (photolysis). Both processes typically proceed with the elimination of a molecule of nitrogen gas (N₂) to generate a highly reactive nitrene intermediate (4-(nitrenomethyl)-1H-pyrazole). acs.orgresearchgate.net The fate of this intermediate determines the final product distribution and can differ significantly between the two methods.
Thermolysis of alkyl azides generally has an activation barrier in the range of 38–40 kcal/mol. acs.org The resulting nitrene can undergo rapid intramolecular rearrangement. A common pathway is a 1,2-hydride shift, transforming the nitrene into an imine. For this compound, this would lead to the formation of N-(1H-pyrazol-4-yl)methanimine. In some cases, the nitrene can also undergo intramolecular C-H insertion reactions, which could lead to cyclized products, although imine formation is often favored for simple alkyl azides. nih.govacs.org
Photolytic decomposition, initiated by UV irradiation, also generates the nitrene intermediate. However, the nitrene may be formed in a different electronic state (singlet vs. triplet) than in thermolysis, which can alter its reactivity and lead to different product outcomes. nih.gov While discrete nitrenes are generally implicated in photochemical pathways, thermal reactions may sometimes proceed via a concerted mechanism where N₂ elimination and rearrangement occur simultaneously, avoiding a free nitrene intermediate. acs.org Studies on related systems have shown that photolysis can favor rearrangement pathways like the Curtius rearrangement for azidoformates, whereas thermolysis of the same compound yields C-H amination products, highlighting the distinct mechanistic pathways available. nih.gov
| Condition | Primary Intermediate | Potential Products/Pathways | Governing Factors |
|---|---|---|---|
| Thermolysis (FVP) | Nitrene (Singlet/Triplet) | Imine formation (via 1,2-hydride shift), Intramolecular C-H insertion | Temperature, molecular structure, possibility of concerted mechanism nih.govacs.org |
| Photolysis (UV) | Nitrene (Singlet/Triplet) | Imine formation, Radical fragmentation, Rearrangement | Wavelength of light, solvent, electronic state of nitrene nih.govresearchgate.net |
The reduction of the azidomethyl group to a primary aminomethyl group is a fundamental and synthetically useful transformation, yielding 4-(aminomethyl)-1H-pyrazole. This conversion can be accomplished using a variety of reducing agents and conditions, offering flexibility to accommodate other functional groups within the molecule.
Commonly employed methods include catalytic hydrogenation, where the azide is treated with hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. researchgate.net Metal hydride reagents are also highly effective; for instance, lithium aluminum hydride (LiAlH₄) in an ethereal solvent readily reduces alkyl azides to the corresponding primary amines. libretexts.org
| Reagent System | Typical Conditions | Key Characteristics |
|---|---|---|
| H₂ / Pd-C or Raney Ni | MeOH or EtOH, room temperature, H₂ atmosphere | Catalytic, clean workup, but can reduce other groups (alkenes, alkynes) researchgate.net |
| LiAlH₄ | Anhydrous THF or Et₂O, followed by aqueous workup | Powerful reducing agent, not chemoselective for other reducible groups (esters, amides) libretexts.org |
| PPh₃, then H₂O (Staudinger Reaction) | THF or CH₂Cl₂, room temperature | Mild conditions, highly chemoselective, avoids harsh reducing agents |
| NaI / BF₃·OEt₂ | Acetonitrile (B52724), room temperature | Facile and selective method reported for aromatic azides researchgate.net |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of "click chemistry" and represents one of the most powerful applications of the azide functionality. nih.govnih.gov This reaction facilitates the covalent linking of this compound to a vast range of alkyne-containing molecules with exceptional efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole linkage. beilstein-journals.org The resulting pyrazole-triazole conjugate is a privileged scaffold in medicinal chemistry and materials science.
The scope of the CuAAC reaction with this compound is exceptionally broad, owing to the reaction's high functional group tolerance and mild conditions. beilstein-journals.orgacs.org It can be successfully performed with a wide variety of terminal alkyne partners, including both aliphatic and aromatic alkynes. csic.es The reaction is generally insensitive to the electronic properties of the alkyne and is compatible with functional groups such as esters, amides, ethers, alcohols, and carboxylic acids. beilstein-journals.org This robustness allows for the direct conjugation of this compound to complex molecules, including biomolecules and polymers, without the need for extensive protecting group strategies.
The reaction is typically catalyzed by a copper(I) source, which is often generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent like sodium ascorbate. nih.govacs.org This is crucial because the catalytically active Cu(I) species is prone to oxidation to the inactive Cu(II) state. nih.gov
Despite its broad scope, the CuAAC reaction has some limitations. The catalyst can be poisoned by certain functional groups, particularly thiols, which can coordinate strongly to the copper center and inhibit catalysis. While many functional groups are tolerated, highly sensitive substrates may be degraded by the reaction components. Furthermore, the standard CuAAC protocol requires a terminal alkyne; internal alkynes are generally unreactive under these conditions.
| Alkyne Partner | Resulting Triazole Product Structure | Potential Application Area |
|---|---|---|
| Phenylacetylene | 1-((1H-pyrazol-4-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Small molecule synthesis, ligand development |
| Propargyl alcohol | (1-((1H-pyrazol-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol | Further functionalization, bioconjugation linkers |
| Ethynylferrocene | 1-((1H-pyrazol-4-yl)methyl)-4-ferrocenyl-1H-1,2,3-triazole | Electrochemistry, materials science |
| N-propargyl-biotinamide | Biotin-conjugated pyrazole-triazole | Chemical biology probes, affinity-based assays |
The mechanism of the CuAAC has been the subject of extensive experimental and computational investigation, leading to a detailed understanding of the catalytic cycle. nih.gov While early proposals considered a mononuclear copper species, a dinuclear mechanism is now widely accepted for many ligand systems. nih.govcsic.es This mechanism elegantly explains the remarkable rate acceleration and absolute regioselectivity for the 1,4-isomer.
The catalytic cycle is believed to proceed through the following key steps:
Copper(I) Acetylide Formation: A terminal alkyne coordinates to one copper(I) center. The coordination lowers the pKₐ of the acetylenic proton, facilitating its removal (often by a mild base or another copper center) to form a copper acetylide intermediate. In a dinuclear complex, this can result in a σ,π-bis(copper) acetylide species. acs.orgcsic.es
Azide Coordination: The azide, in this case this compound, coordinates to the second copper(I) center in the dinuclear complex. csic.es
Cycloaddition: The coordinated azide undergoes a cycloaddition reaction with the activated alkyne. This is the rate-determining step and proceeds through a six-membered metallacycle intermediate. acs.org Density Functional Theory (DFT) calculations have shown that this step is stepwise in nature and that the energy barrier to form the 1,4-disubstituted triazole is significantly lower than that for the 1,5-isomer, accounting for the observed regioselectivity. researchgate.netscispace.com
Product Release: The resulting copper-triazolide intermediate undergoes protonolysis (or reaction with another electrophile) to release the final 1,4-disubstituted triazole product and regenerate the active copper(I) catalyst, thereby closing the catalytic cycle. acs.org
The role of ligands, such as tris(triazolylmethyl)amines, is critical. They stabilize the catalytically active Cu(I) oxidation state, prevent catalyst aggregation and disproportionation, and can accelerate the key steps of the catalytic cycle. researchgate.netresearchgate.net The precise nature of the active catalyst and the operative mechanism can be influenced by the choice of ligand, solvent, and reaction conditions. nih.govresearchgate.net
Influence of Pyrazole Substituents on CuAAC Efficiency
Research into the synthesis of pyrazole-triazole hybrids has shown that the substitution pattern on the pyrazole ring plays a critical role. beilstein-journals.org One of the most significant factors is the substitution at the N1 position of the pyrazole. Studies have consistently observed that cycloaddition reactions proceed least efficiently with pyrazoles that are unsubstituted on the nitrogen (NH-pyrazoles). beilstein-journals.org This is likely due to the acidic nature of the NH proton, which can interfere with the copper catalyst or lead to side reactions under the basic conditions often employed.
Substituents on the carbon atoms of the pyrazole ring also impact CuAAC efficiency. The presence of strong electron-withdrawing groups, such as a trifluoromethyl group, can present challenges for the reaction. For instance, the synthesis of 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles via CuAAC has been noted as being difficult, sometimes requiring specific and highly effective ligand systems to proceed efficiently. rsc.orgrsc.org Conversely, the electronic nature of the alkyne partner does not appear to follow a single predictable trend; high yields have been obtained with electron-poor, electron-rich, and sterically demanding alkynes, depending on the specific pyrazole substrate. nih.govbeilstein-journals.org
| Substituent Type | Position | Influence on CuAAC Efficiency | Reference |
| No Substituent | N1 | Decreases reaction efficiency significantly. | beilstein-journals.org |
| Alkyl/Aryl Group | N1 | Generally improves efficiency compared to NH-pyrazoles. | beilstein-journals.org |
| Electron-withdrawing | C3/C5 | Can make the reaction more challenging, requiring optimized catalysts/ligands. | rsc.orgrsc.org |
| Carboxylate Group | C4 | May lead to lower yields compared to other C-substituted pyrazoles, but this is not a consistent trend. | beilstein-journals.org |
Other 1,3-Dipolar Cycloaddition Reactions of this compound
While the CuAAC reaction with alkynes is the most prominent reaction of the azide group, this compound is also capable of participating in other 1,3-dipolar cycloadditions with a variety of dipolarophiles. organic-chemistry.org These reactions, often referred to as Huisgen cycloadditions, provide access to a wide array of five-membered heterocycles and are fundamental in organic synthesis. nih.govwikipedia.org The reactivity in these cycloadditions is governed by the frontier molecular orbital (FMO) energies of the azide (the 1,3-dipole) and the respective dipolarophile. organic-chemistry.org
Reactions with Alkenes and Activated Olefins
The azide group of this compound can undergo [3+2] cycloaddition with alkenes to form triazoline rings, which can be unstable and may subsequently aromatize to triazoles through the elimination of a substituent or undergo rearrangement. The reaction is most efficient with alkenes that are "activated" by electron-withdrawing groups, such as acrylates, maleimides, and other α,β-unsaturated carbonyl compounds. organic-chemistry.org These electron-deficient olefins have a lower-lying Lowest Unoccupied Molecular Orbital (LUMO) that interacts favorably with the Highest Occupied Molecular Orbital (HOMO) of the azide dipole. nih.gov
The reaction of azides with activated alkenes is a well-established method for synthesizing highly functionalized nitrogen-containing heterocycles. nih.gov For example, the cycloaddition with an activated alkene like N-phenylmaleimide would be expected to proceed stereospecifically. chim.it While specific studies focusing exclusively on this compound are not extensively detailed in the literature, the general reactivity pattern of organic azides strongly supports its utility in such transformations. organic-chemistry.org
Cycloadditions with Nitriles and Other Multiple Bonds
Nitriles are less common dipolarophiles for azide cycloadditions compared to alkenes and alkynes. However, the reaction between an azide and a nitrile can occur to form a tetrazole ring. This cycloaddition typically requires harsh conditions, such as high temperatures or the use of Lewis acid catalysts, to overcome the higher activation energy associated with the less reactive nitrile triple bond.
The reactivity can be enhanced by using "activated" nitriles that contain adjacent electron-withdrawing groups. For instance, azides have been shown to react with cyanoacetamides under basic conditions, leading to the formation of complex heterocyclic systems. In some cases, the reaction proceeds via tandem anionic cyclization pathways rather than a direct [3+2] cycloaddition. The interaction of an azidomethyl group with a nitrile can be a key step in the synthesis of fused heterocyclic structures. clockss.org
Beyond nitriles, the azide can theoretically react with other multiple bonds, such as those in carbonyls and imines, although these reactions are less common and often require specific substrates or catalysts to be efficient. The versatility of the azide group in this compound makes it a candidate for exploration in a wide range of cycloaddition reactions beyond the standard click chemistry paradigm. organic-chemistry.org
Reactivity of the Pyrazole Heterocycle in this compound
The pyrazole ring is an aromatic heterocycle with a π-excessive character, which primarily dictates its reactivity. nih.govchim.it It possesses two nitrogen atoms: a pyrrole-type nitrogen (N1) which is a proton donor in its unsubstituted form, and a pyridine-type nitrogen (N2) which is basic and acts as a proton acceptor. nih.gov This electronic arrangement influences the site of attack for both electrophiles and nucleophiles.
Electrophilic Aromatic Substitution on the Pyrazole Ring
Electrophilic aromatic substitution (EAS) is the characteristic reaction of the pyrazole ring. Due to the electronic distribution within the five-membered ring, the C4 position is the most electron-rich and, therefore, the most susceptible to attack by electrophiles. rrbdavc.orgpharmaguideline.com The electron-donating effect of the N1 nitrogen and the electron-withdrawing effect of the N2 nitrogen combine to create the highest electron density at C4, while positions C3 and C5 are comparatively electron-deficient. nih.govrrbdavc.org
Consequently, reactions such as halogenation (with reagents like N-bromosuccinimide), nitration, and sulfonation occur preferentially at the C4 position. pharmaguideline.comencyclopedia.pub For this compound, this position is already substituted. Therefore, for an electrophilic substitution to occur on the pyrazole ring itself, it would have to take place at the less favored C3 or C5 positions, which would require more forcing conditions or specific directing groups. The attack at C3 or C5 is less favorable because it proceeds through a more unstable cationic intermediate. rrbdavc.org If the N1 position is unsubstituted, electrophilic attack can also occur there. pharmaguideline.com
Nucleophilic Attack and Ring Opening Reactions (If Relevant to Research Methods)
Direct nucleophilic aromatic substitution (SNA) on an unsubstituted pyrazole ring is generally difficult due to the ring's high electron density (π-excessive nature). chim.it However, nucleophilic attack can be facilitated at the electron-deficient C3 and C5 positions if the pyrazole ring is activated by the presence of strong electron-withdrawing groups. nih.govmdpi.com The introduction of such groups can make the ring susceptible to attack by strong nucleophiles. For instance, the displacement of a leaving group (like a halogen) at C5 by a nucleophile is a known reaction, though it often requires harsh conditions or catalysis. chim.itencyclopedia.pub
Ring-opening reactions of the pyrazole heterocycle are not common but can be induced under specific, often vigorous, conditions. For N-substituted pyrazoles, treatment with a very strong base, such as sodamide (NaNH2), can lead to deprotonation at C3, followed by cleavage of the N-N bond and subsequent ring opening to form an acrylonitrile (B1666552) derivative. rrbdavc.orgpharmaguideline.com Such reactions are typically employed in synthetic methodologies to transform the pyrazole core into other functionalized acyclic or heterocyclic systems and are relevant for creating chemical diversity from pyrazole-based scaffolds. tandfonline.comresearchgate.net
N-Functionalization of the Pyrazole Nitrogen Atoms
The presence of two nitrogen atoms in the pyrazole ring of this compound allows for the introduction of various substituents through N-functionalization reactions. These reactions, primarily N-alkylation and N-arylation, are fundamental for modifying the compound's properties and for building more complex molecular architectures. The regioselectivity of these reactions is a key consideration, as substitution can occur at either the N1 or N2 position, leading to isomeric products.
N-Alkylation:
The introduction of alkyl groups onto the pyrazole nitrogen is a common synthetic transformation. While specific studies on the N-alkylation of this compound are not extensively detailed in the literature, general methods for pyrazole alkylation are well-established and can be applied. A prevalent method involves the reaction of the NH-pyrazole with an alkyl halide in the presence of a base. mdpi.comsemanticscholar.org The choice of base and solvent can influence the reaction's efficiency and regioselectivity.
Another effective method for N-alkylation utilizes trichloroacetimidate (B1259523) electrophiles catalyzed by a Brønsted acid. mdpi.comsemanticscholar.org This approach offers an alternative to traditional methods that may require harsh basic conditions. Furthermore, enzymatic methods using engineered halide methyltransferases have been developed for the highly regioselective alkylation of pyrazoles with simple haloalkanes, showcasing a green chemistry approach. nih.gov
The regioselectivity of N-alkylation in unsymmetrical pyrazoles is often governed by steric factors, with the alkyl group preferentially attaching to the less hindered nitrogen atom. mdpi.comsemanticscholar.orgsci-hub.st For this compound, this would suggest that the N1-alkylated product is likely to be the major isomer.
Interactive Table: General Methods for N-Alkylation of Pyrazoles
| Alkylating Agent | Catalyst/Base | General Applicability & Remarks |
| Alkyl Halides (e.g., RI, RBr) | Base (e.g., K₂CO₃, NaH) | A standard and widely used method for N-alkylation of pyrazoles. mdpi.comsemanticscholar.org |
| Trichloroacetimidates | Brønsted Acid (e.g., CSA) | Provides good yields for benzylic, phenethyl, and benzhydryl groups; avoids strong bases. mdpi.comsemanticscholar.org |
| Haloalkanes | Engineered Enzymes | Offers high regioselectivity and operates under mild, environmentally friendly conditions. nih.gov |
N-Arylation:
The direct introduction of an aryl group to a pyrazole nitrogen atom can be achieved through several methods, most notably copper-catalyzed cross-coupling reactions. The Ullmann condensation, a classic method for forming C-N bonds, has been adapted for the N-arylation of various nitrogen-containing heterocycles, including pyrazoles, using aryl halides. sci-hub.stmdpi.com Ligand-free procedures have also been developed, simplifying the reaction conditions. sci-hub.st
The regioselectivity of N-arylation, similar to N-alkylation, is influenced by steric hindrance, with the aryl group typically adding to the less sterically encumbered nitrogen atom. sci-hub.st
Interactive Table: General Methods for N-Arylation of Pyrazoles
| Arylating Agent | Catalyst/Base | General Applicability & Remarks |
| Aryl Halides (e.g., ArI, ArBr) | Copper Catalyst (e.g., CuI, CuO) / Base (e.g., K₂CO₃, KOtBu) | A common method for N-arylation of pyrazoles and other N-heterocycles. sci-hub.stmdpi.com |
| Aryl Halides (e.g., ArCl) | Copper Powder / Ligand (e.g., L-(-)-Quebrachitol) / Base (KOtBu) | Effective for unactivated aryl chlorides. organic-chemistry.org |
Tandem and Cascade Reactions Involving this compound
The bifunctional nature of this compound, possessing both a reactive azide group and a pyrazole ring, makes it a suitable substrate for tandem and cascade reactions. These reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, provide an efficient pathway to complex molecular structures. google.com
While specific tandem or cascade reactions starting directly from unsubstituted this compound are not widely reported, studies on closely related derivatives highlight the potential reactivity of this scaffold.
One notable example involves the tandem reaction of ethyl 4-(azidomethyl)pyrazole-3-carboxylates with cyanoacetamides in the presence of a base (t-BuOK) to form complex fused heterocyclic systems, specifically 5-oxo-4,5,7,9-tetrahydropyrazolo[3,4-e] nih.govresearchgate.netresearchgate.net-triazolo[1,5-a] nih.govresearchgate.netdiazepine-3-carboxamides. researchgate.net This reaction demonstrates the ability of the azidomethyl group to participate in intramolecular cyclizations following an initial intermolecular reaction.
Another relevant transformation is the iodine-mediated electrophilic cyclization of 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles. researchgate.netmdpi.com This reaction proceeds through a cascade sequence to yield 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines, which can be further functionalized. researchgate.netmdpi.com Although this example starts with an N-substituted pyrazole, it underscores the potential for the azidomethyl group to engage in intramolecular cyclization with other functionalities on the pyrazole ring.
Furthermore, the azide group itself is a precursor for tandem reactions such as the Staudinger/intramolecular aza-Wittig reaction. This type of reaction has been used to construct pyrrolo[3,4-d]pyrimidine scaffolds from related azidomethyl-containing precursors, suggesting a potential reaction pathway for this compound derivatives. bohrium.com
Interactive Table: Examples of Tandem/Cascade Reactions of this compound Derivatives
| Starting Material | Reagents/Conditions | Product | Reaction Type |
| Ethyl 4-(azidomethyl)pyrazole-3-carboxylates | Cyanoacetamides, t-BuOK, THF | 5-oxo-4,5,7,9-tetrahydropyrazolo[3,4-e] nih.govresearchgate.netresearchgate.net-triazolo[1,5-a] nih.govresearchgate.netdiazepine-3-carboxamides | Tandem Reaction researchgate.net |
| 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles | Iodine | 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines | Iodine-mediated Electrophilic Cyclization (Cascade) researchgate.netmdpi.com |
Construction of Complex Molecular Architectures via Click Chemistry
The presence of the azide functionality makes this compound an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazole rings, enabling the facile linkage of the pyrazole core to other molecular fragments.
Synthesis of Pyrazole-Triazole Hybrid Systems
The CuAAC reaction is the most common method for synthesizing pyrazole-triazole hybrids from pyrazolyl azides. researchgate.netnih.gov This strategy allows for the straightforward connection of a pyrazole unit to a triazole ring, often facilitated by a copper catalyst and a reducing agent like sodium ascorbate. mdpi.com The azide group on this compound readily undergoes this cycloaddition with a variety of terminal alkynes, yielding a diverse library of pyrazole-triazole hybrid molecules. researchgate.netnih.gov
A general approach involves the reaction of a this compound derivative with a substituted alkyne in the presence of a Cu(I) catalyst. This method is highly efficient and allows for the introduction of a wide range of substituents on the resulting triazole ring, depending on the alkyne used. researchgate.net The reaction conditions are typically mild, and the yields are often high, making this a favored method for constructing these hybrid systems. mdpi.com
Generation of Multi-Heterocyclic Constructs
The utility of this compound extends beyond simple hybrid systems to the generation of more complex, multi-heterocyclic constructs. By employing di- or multifunctional reaction partners, intricate molecular scaffolds can be assembled in a controlled manner.
For instance, a series of 1,2,3-triazolyl-pyrazolyl-quinoline derivatives has been synthesized through a click reaction. rsc.org In this work, 4-(4-(azidomethyl)-1-phenyl-1H-pyrazol-3-yl)quinoline was reacted with various substituted ethynylbenzenes to produce the target multi-heterocyclic compounds. rsc.org This approach highlights the ability to link three distinct heterocyclic systems—pyrazole, triazole, and quinoline (B57606)—into a single molecular entity.
In another example, a one-pot, four-component reaction has been developed to synthesize pyrazolo[3,4-b]pyridin-6(7H)-ones linked to 1,2,3-triazoles. nih.gov This reaction utilizes an aryl azide, an aldehyde with a terminal alkyne, and a pyrazole amine, demonstrating a highly efficient multicomponent strategy for building complex heterocyclic libraries. nih.gov
| Starting Material | Reagent(s) | Product | Reference |
| 4-(4-(azidomethyl)-1-phenyl-1H-pyrazol-3-yl)quinoline | Substituted ethynylbenzene | 4-{1-phenyl-4-[(4-phenyl-1,2,3-triazol-1-yl)methyl]pyrazol-3-yl}quinoline | rsc.org |
| Aryl azide, 4-(prop-2-yn-1-yloxy)aryl aldehyde, 3-methyl-1-phenyl-1H-pyrazol-5-amine | Meldrum's acid, L-proline, CuSO4·5H2O, sodium ascorbate | 4-(4-((1-(aryl)-1H-1,2,3-triazol-4-yl)aryl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one | nih.gov |
Role in the Synthesis of Diverse Nitrogen-Containing Heterocycles
Beyond click chemistry, the azide group of this compound can participate in various other transformations, including cyclizations and reactions with different functional groups, to form a wide range of nitrogen-containing heterocycles.
Pyrroles, Imidazoles, Thiazoles, and Other Azoles
The azide functionality is a precursor for the synthesis of various five-membered heterocyclic rings. While direct synthesis from this compound is a specific application, the general reactivity of azides is well-established for forming such systems. nih.govjocpr.com
Pyrroles: The synthesis of pyrrolo[2,3-c]pyrazole derivatives has been reported through the reaction of 3-aryl-1-phenyl-1H-pyrazol-4-carbaldehydes with ethyl azidoacetate. researchgate.net Although this does not start from this compound itself, it demonstrates a pathway where an azide is used to construct a fused pyrrole (B145914) ring onto a pyrazole core.
Imidazoles: Pyrazole-imidazole hybrid molecules have been synthesized, though not always directly from an azidomethyl starting material. One reported method involves the reaction of 3-aryl-1H-pyrazole-4-carbaldehydes with 1,2-diketones in the presence of ammonium (B1175870) acetate (B1210297) to form the imidazole ring. nih.gov This indicates that the pyrazole-4-carbaldehyde, a precursor to this compound, is a viable starting point for imidazole synthesis.
Thiazoles: The synthesis of thiazole-pyrazole derivatives has been achieved through various routes. For example, 2-((4-acetylphenyl)amino)-4-methylthiazole has been used as a core structure to which various pyrazole systems are attached. nih.gov
Pyridines, Quinoline, and Isoquinoline (B145761) Derivatives
The this compound scaffold has been instrumental in the synthesis of various six-membered nitrogen heterocycles, including pyridines and their fused analogues, quinolines and isoquinolines.
Pyridines: A notable application is the synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. This was achieved through an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles. researchgate.netsemanticscholar.org This reaction forms a fused pyridine ring onto the pyrazole core. researchgate.netsemanticscholar.org
Quinolines: As mentioned previously, this compound derivatives have been used to create complex quinoline-containing molecules through click chemistry, linking the pyrazole and quinoline moieties via a triazole bridge. rsc.org
Isoquinolines: The synthesis of pyrazolo[3,4-c]isoquinoline derivatives has been accomplished through the reaction of 4-aryl-5-aminopyrazoles with various aldehydes in strongly acidic media. rsc.org The initial product undergoes cyclization in a manner similar to the Pictet-Spengler reaction to form the isoquinoline ring system fused to the pyrazole. rsc.org
| Starting Material | Reaction Type | Product | Reference |
| 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles | Iodine-mediated electrophilic cyclization | 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines | researchgate.netsemanticscholar.org |
| 4-(4-(azidomethyl)-1-phenyl-1H-pyrazol-3-yl)quinoline | Click Chemistry | 1,2,3-triazolyl-pyrazolyl-quinoline derivatives | rsc.org |
| 4-aryl-5-aminopyrazoles and aldehydes | Pictet-Spengler-type cyclization | 5-aryl-pyrazolo[3,4-c]isoquinolines | rsc.org |
Fused Heterocyclic Systems
The reactivity of this compound and its precursors allows for the construction of a variety of fused heterocyclic systems, where the pyrazole ring is annulated with other heterocyclic structures.
One such example is the formation of pyrazolo[3,4-c]pyrazoles. researchgate.net Treatment of 5-azido-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate (B1144303) leads to the formation of a fused pyrazolo[3,4-c]pyrazole (B14755706) system. researchgate.net
Furthermore, tandem reactions involving 4-(azidomethyl)pyrazole-3-carboxylic acid ethyl esters with cyanoacetamides have been shown to produce complex fused systems like 5-oxo-4,5,7,9-tetrahydropyrazolo[3,4-e] researchgate.netsemanticscholar.org-triazolo[1,5-a] researchgate.netdiazepine-3-carboxamides. This demonstrates the potential for creating elaborate, polycyclic, multi-heterocyclic frameworks from this compound derivatives. The synthesis of pyrazolo[3,4-b]quinolines has also been reported, starting from 5-chloropyrazole-4-carbaldehydes and an aniline (B41778) derivative. researchgate.net
| Precursor | Reagent(s) | Fused System | Reference |
| 5-azido-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde | Hydrazine hydrate | Pyrazolo[3,4-c]pyrazole | researchgate.net |
| 4-(azidomethyl)pyrazole-3-carboxylic acid ethyl esters | Cyanoacetamides | Pyrazolo[3,4-e] researchgate.netsemanticscholar.org-triazolo[1,5-a] researchgate.netdiazepine | |
| 5-chloropyrazole-4-carbaldehydes | Aniline derivative | Pyrazolo[3,4-b]quinoline | researchgate.net |
Utility in Macrocyclization and Oligomerization Strategies
The ability of the azido (B1232118) group to readily participate in cycloaddition reactions makes this compound an excellent component for the construction of large-ring systems and polymers.
Macrocyclization
Macrocycles are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to challenging biological targets. biorxiv.orgnih.gov The synthesis of pyrazole-based macrocycles has emerged as a key strategy for developing highly selective kinase inhibitors, as the macrocyclic structure can lock the molecule into a bioactive conformation, enhancing potency and selectivity. biorxiv.orgnih.gov
The general strategy involves using a pyrazole derivative functionalized with reactive groups that can be linked together to form the macrocyclic ring. This compound is ideally suited for this purpose. In a typical approach, a linear precursor is synthesized containing the this compound moiety at one end and an alkyne group at the other. An intramolecular CuAAC reaction then "stitches" the two ends together, forming a triazole linkage as part of the new macrocyclic ring.
Alternatively, this compound can be used in intermolecular reactions. For instance, a double CuAAC reaction between a bis-alkyne-functionalized pyrazole and a bis-azide, such as 1,3-bis(azidomethyl)benzene, can efficiently assemble an 18-atom macrocycle. core.ac.uk Research has also demonstrated the utility of an intermediate, 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole, in an iodine-mediated electrophilic cyclization to form fused pyrazolo[4,3-c]pyridine systems, showcasing another pathway to complex cyclic structures originating from an azidomethyl pyrazole precursor. umtm.cz
Table 1: Examples of Macrocyclization Strategies Utilizing the Azide-Alkyne Cycloaddition Principle
| Precursor 1 | Precursor 2 | Cyclization Method | Resulting Macrocycle Type | Reference |
| Pyrazole with terminal alkyne and azidomethyl groups | (Self) | Intramolecular CuAAC | Pyrazole-triazole fused macrocycle | acs.org |
| Bis-propargylated pyrazolo[3,4-d]pyrimidine | 1,3-Bis(azidomethyl)benzene | Intermolecular double CuAAC | 18-atom pyrazolopyrimidine-triazole macrocycle | core.ac.uk |
| 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole | (Self) | Intramolecular electrophilic cyclization | Fused polycyclic pyrazolo[4,3-c]pyridine | umtm.cz |
| N-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine with linker attachment points | Various linker moieties | Multi-step synthesis followed by cyclization | Pyrazole-based macrocyclic kinase inhibitors | biorxiv.orgbiorxiv.org |
Oligomerization
Oligomers and polymers containing heterocyclic units are valuable in materials science for applications such as proton-conducting membranes. umass.edu The same reactivity that makes this compound useful for macrocyclization also allows for its use in oligomerization and polymerization.
In a step-growth polymerization, this compound can serve as an "A" type monomer. When reacted with a "B-B" type monomer, such as a molecule containing two alkyne groups (a dialkyne), a linear oligomer or polymer is formed. The resulting polymer chain would consist of alternating pyrazole and triazole rings connected by methylene (B1212753) and other linking groups. The properties of the final material could be tuned by varying the structure of the dialkyne comonomer. This approach is analogous to the synthesis of proton-conducting polymers where azidomethyl pivalate (B1233124) was reacted with alkyne-functionalized monomers to create polymers with 1H-1,2,3-triazole moieties. umass.edu Furthermore, segment-doubling strategies, which are used for the scalable synthesis of oligomers like octaarginine, could potentially be adapted, using bifunctional pyrazole units to systematically build up defined oligomeric structures. researchgate.net
Table 2: Hypothetical Oligomerization Scheme with this compound
| Monomer A | Monomer B | Reaction Type | Oligomer Structure |
| This compound | Generic dialkyne (e.g., 1,4-diethynylbenzene) | Step-growth CuAAC polymerization | -[CH₂-pyrazole-CH₂-triazole-linker-triazole]-n |
Application in Divergent and Convergent Synthetic Schemes
The dual reactivity of this compound makes it a strategic component in both divergent and convergent synthetic plans, which are two major strategies for the efficient construction of complex molecules.
Divergent Synthesis
A divergent synthetic strategy begins with a central, common precursor which is then elaborated through various reaction pathways to generate a library of structurally related but distinct compounds. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.
This compound is an excellent starting point for divergent synthesis. Research has shown that intermediates like 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles can be synthesized and then subjected to various subsequent reactions. umtm.cz For example, after an initial cyclization, the resulting pyrazolo[4,3-c]pyridine core can be further functionalized. Using reactions like Suzuki cross-couplings with a range of boronic acids or various alkylation reactions allows for the introduction of diverse substituents at specific positions on the heterocyclic scaffold. umtm.czresearchgate.net This creates a library of molecules from a single advanced intermediate, demonstrating a classic divergent approach.
Table 3: Divergent Synthesis Approach from a Pyrazole Precursor
| Common Precursor | Reaction Type | R-Group Source | Diverse Products | Reference |
| 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine (formed from an azidomethyl pyrazole intermediate) | Suzuki Cross-Coupling | Various boronic acids (R-B(OH)₂) | 7-Aryl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines | umtm.czresearchgate.net |
| 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine | Alkylation | Alkyl halides (R-X) | 7-iodo-4-alkyl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridinium salts | umtm.cz |
Convergent Synthesis
In a convergent strategy, this compound can be synthesized as one of the key fragments. Its azide group provides a reliable chemical handle for a late-stage coupling reaction. For example, a complex molecular fragment containing an alkyne group can be prepared separately through a multi-step synthesis. In a final, high-yielding step, the two fragments are joined via a CuAAC reaction. This strategy has been effectively used in the synthesis of complex kinase inhibitors and other biologically active molecules where large, pre-functionalized fragments are coupled together. nih.govresearchgate.net The stability and selective reactivity of the azide group make it ideal for these late-stage conjugations, as it remains inert during the synthesis of the individual fragments and reacts only under specific "click" conditions.
Table 4: Convergent Synthesis Strategy Illustration
| Fragment A | Fragment B | Coupling Reaction | Final Product |
| This compound (or derivative) | A complex molecule containing a terminal alkyne group | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Fragment A and Fragment B joined by a 1,2,3-triazole linker |
Role of 4 Azidomethyl 1h Pyrazole in Advanced Material Science and Polymer Chemistry Research
Integration into Functional Polymers via Click Chemistry
The primary utility of 4-(azidomethyl)-1H-pyrazole in polymer science lies in its seamless integration into polymer chains via click chemistry. This reaction forms a stable triazole linkage, enabling the precise construction of complex polymer architectures that are otherwise difficult to synthesize. researchgate.netresearchgate.net The modular nature of this approach allows researchers to combine different polymer segments to create materials with tailored properties. nih.gov
The creation of well-defined graft and block copolymers is a cornerstone of modern polymer synthesis, and this compound is an exemplary reagent for this purpose. In this context, the azide (B81097) group can be used to "click" polymer chains together. For instance, a polymer backbone can be functionalized with pyrazole (B372694) azide groups, and then a different polymer with a terminal alkyne group can be grafted onto it. nih.gov
Similarly, block copolymers can be synthesized by reacting an azide-terminated polymer with an alkyne-terminated polymer. researchgate.netnih.gov Techniques like Atom Transfer Radical Polymerization (ATRP) are often used to create the initial polymer blocks with the necessary terminal functional groups. researchgate.net This modular strategy provides excellent control over the final copolymer structure, influencing its physical, chemical, and biological properties.
| Copolymer Architecture | Synthesis Strategy | Role of this compound | Key Polymerization Techniques |
|---|---|---|---|
| Graft Copolymer | "Grafting-to" method where alkyne-terminated side chains are attached to an azide-functionalized polymer backbone. | Provides the azide functionality along the polymer backbone for click reaction. | ATRP, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.gov |
| Diblock Copolymer | End-to-end coupling of an azide-terminated polymer block with an alkyne-terminated polymer block. researchgate.net | Acts as the precursor for the azide-terminated polymer block. | ATRP, Ring-Opening Polymerization (ROP). nih.gov |
| Triblock Copolymer | Sequential click reactions to link three distinct polymer blocks. | Can be used to create the central or terminal azide-functionalized block. | ATRP, RAFT. nih.gov |
Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. nih.gov "Smart" hydrogels can respond to external stimuli such as pH, temperature, or light, making them valuable in biomedical fields like drug delivery and tissue engineering. nih.gov The azide group of this compound makes it an excellent cross-linking agent for hydrogel fabrication via click chemistry.
In this application, a biocompatible polymer backbone, such as polyethylene (B3416737) glycol (PEG) or hyaluronic acid, is functionalized with either azide or alkyne groups. A cross-linking agent containing the complementary functional group—for which this compound is a prime candidate—is then introduced. The click reaction forms a stable, covalently cross-linked network, resulting in a hydrogel. nih.gov The precise control and biocompatibility of this reaction allow for the creation of hydrogels with tunable mechanical properties and responsiveness. mdpi.com
| Hydrogel Type | Polymer Backbone Example | Stimulus for "Smart" Behavior | Role of Pyrazole Azide Moiety |
|---|---|---|---|
| pH-Responsive | Poly(acrylic acid) | Changes in pH affect the ionization of acidic groups, causing swelling or shrinking. nih.gov | Forms stable covalent cross-links via click chemistry. |
| Thermo-Responsive | Poly(N-isopropylacrylamide) | Undergoes a phase transition at a specific temperature, altering water retention. | Acts as a versatile cross-linking agent for various polymer backbones. |
| Biocompatible | Hyaluronic Acid, Gelatin | Designed for minimal immune response in biomedical applications. nih.govnih.gov | Enables hydrogel formation under mild, cell-friendly conditions. |
Preparation of Surface-Modified Materials and Bio-Conjugates
Modifying the surface of materials is crucial for improving properties like biocompatibility, adhesion, and wettability. nih.govrsc.orgmdpi.comnih.gov The azide group on this compound provides a powerful tool for surface functionalization. A surface can first be treated to introduce alkyne groups, and then the pyrazole compound can be "clicked" onto it, blanketing the surface with pyrazole moieties.
This approach is particularly valuable for bio-conjugation, the process of attaching biomolecules to surfaces or other molecules. wur.nl For example, a biomaterial surface functionalized with this compound can readily react with an alkyne-modified protein, peptide, or DNA strand. This creates a stable linkage without harsh reaction conditions that could damage the biomolecule. rsc.org This strategy has been successfully used to create antibody-drug conjugates and functionalize nanoparticles for targeted drug delivery. rsc.org
Development of Optoelectronic Materials Incorporating Pyrazole-Triazole Motifs
The reaction of the azide group in this compound with an alkyne results in a 1,2,3-triazole ring. The resulting pyrazole-triazole hybrid structures have shown significant promise in the field of optoelectronics. researchgate.netnih.gov These conjugated heterocyclic systems can possess unique photophysical properties suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. mdpi.com
Research has demonstrated that thin films made from complex pyrazole-triazole hybrids can act as conjugated semiconductors. researchgate.net Theoretical and experimental studies have investigated their optical properties and energy gaps to evaluate their potential in electronic devices. The ability to tune these properties by modifying the substituents on the pyrazole and triazole rings opens up possibilities for designing new materials for specific optoelectronic applications. researchgate.net
| Property | Finding | Significance |
|---|---|---|
| Optical Energy Bandgap | Direct bandgaps can be engineered, for instance, values of 4.49 eV and 3.31 eV have been computed for specific pyrazole-based thin films. researchgate.net | Determines the material's suitability for specific applications like UV blocking or as a semiconductor in solar cells. researchgate.net |
| Morphological Structure | Can form one-dimensional structures composed of tightly packed nanorods. researchgate.net | The material's morphology influences its electronic transport properties and device performance. |
| Electronic Transition | DFT-TDDFT simulations confirm electronic transitions, indicating potential as a conductor. researchgate.net | Provides a basis for the application of these materials in optoelectronic devices. researchgate.net |
Application in Self-Assembled Systems
Self-assembly is the spontaneous organization of molecules into ordered structures. The pyrazole ring itself can participate in self-assembly through hydrogen bonding, leading to the formation of complex architectures like columnar liquid crystals. researchgate.netresearchgate.net When incorporated into block copolymers, this compound contributes to creating well-defined macromolecules that can self-assemble into predictable nanoscale structures such as micelles, vesicles, or lamellae.
The precise control over polymer architecture afforded by click chemistry is critical for programming these self-assembly processes. rsc.org By carefully designing the length and chemical nature of the polymer blocks linked via the pyrazole-triazole bridge, researchers can direct the formation of specific morphologies, which is essential for applications in nanotechnology, drug delivery, and materials templating. nih.gov
Exploration of 4 Azidomethyl 1h Pyrazole in Medicinal Chemistry Research
Design and Synthesis of Pyrazole-Based Scaffolds for Drug Discovery
The pyrazole (B372694) nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs. nih.govsemanticscholar.orgnih.govresearchgate.net This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including metabolic stability and the ability to participate in various non-covalent interactions with biological targets. nih.govglobalresearchonline.net The versatility of pyrazole chemistry allows for the synthesis of a diverse array of derivatives, making it an attractive starting point for the design of novel therapeutic agents. researchgate.netchim.itnih.govnih.gov The compound 4-(azidomethyl)-1H-pyrazole, with its reactive azide (B81097) functionality, serves as a valuable building block in the construction of more complex pyrazole-based scaffolds. The azide group is particularly amenable to "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, enabling the efficient and specific linkage of the pyrazole core to other molecular fragments.
Utilization of Pyrazole-Triazole Hybrids as Bioisosteres
Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar steric and electronic properties, is a powerful tool in drug design. Triazoles are frequently employed as bioisosteres for other functional groups, such as amide bonds, due to their comparable size, dipole moment, and hydrogen bond accepting capabilities. nih.gov The creation of pyrazole-triazole hybrids, often facilitated by the azide functionality present in molecules like this compound, has emerged as a promising strategy in medicinal chemistry. nih.govbeilstein-journals.org
These hybrid structures can offer several advantages over their parent molecules, including enhanced metabolic stability and improved binding affinity to target proteins. The triazole moiety can mimic the spatial arrangement and electronic properties of other chemical groups, allowing for the fine-tuning of a compound's pharmacological profile. nih.govacs.org For instance, the replacement of a labile amide bond with a stable triazole ring can lead to compounds with improved pharmacokinetic properties. The synthesis of such hybrids often involves the reaction of a pyrazole-containing azide, such as this compound, with an alkyne-containing molecule, demonstrating the practical utility of this chemical handle. beilstein-journals.org
Exploration of Structure-Activity Relationships at the Molecular Level
Understanding the structure-activity relationship (SAR) is fundamental to the process of drug discovery and development. mdpi.comnih.gov For pyrazole-based compounds, SAR studies involve systematically modifying the substituents on the pyrazole ring and evaluating the impact of these changes on the compound's interaction with its biological target. acs.orgnih.gov The key structural features of pyrazole derivatives that are often investigated include:
Substituents at the N1 position: The nature of the group attached to the N1 nitrogen of the pyrazole ring can significantly influence the compound's binding affinity and selectivity.
For example, in the context of cannabinoid receptor antagonists, studies have shown that specific substitutions at the C3, C5, and N1 positions of the pyrazole ring are crucial for potent and selective activity. acs.orgnih.gov The 4-(azidomethyl) group in this compound provides a versatile handle for creating a library of derivatives to probe the SAR at the C4 position. By reacting the azide with a variety of alkynes, a series of pyrazole-triazole hybrids with diverse substituents can be synthesized and their interactions with a target protein can be systematically evaluated. This approach allows medicinal chemists to map the binding pocket of the target and identify the key interactions that govern molecular recognition.
Development of Molecular Probes and Imaging Agents
Molecular probes and imaging agents are essential tools in chemical biology and drug discovery, enabling the visualization and study of biological processes in real-time. The azide group in this compound makes it a suitable precursor for the development of such tools. The azide functionality can be readily modified using bioorthogonal chemistry, such as the Staudinger ligation or azide-alkyne cycloadditions, to attach fluorophores, biotin (B1667282) tags, or other reporter groups.
A hypothetical molecular probe derived from this compound could be designed to bind to a specific protein of interest. The pyrazole core would serve as the recognition element, while the attached reporter group would allow for the detection and quantification of the protein. For example, by conjugating a fluorescent dye to the pyrazole scaffold via the azidomethyl group, researchers could visualize the subcellular localization of the target protein using fluorescence microscopy.
Applications in Target Identification and Validation Strategies
Identifying the cellular targets of bioactive small molecules is a critical step in understanding their mechanism of action and potential therapeutic applications. rsc.org Affinity-based target identification is a common approach where a bioactive molecule is immobilized on a solid support and used to "fish out" its binding partners from a cell lysate. princeton.edu The azide group of this compound can be utilized for this purpose.
The strategy would involve linking the this compound to a solid support, such as agarose (B213101) beads, through a click chemistry reaction. This creates an affinity matrix that can be incubated with a cell lysate. Proteins that bind to the pyrazole scaffold will be retained on the matrix, while non-binding proteins are washed away. The captured proteins can then be identified using techniques like mass spectrometry. This approach allows for the unbiased identification of the cellular targets of pyrazole-based compounds, providing valuable insights into their biological function.
Scaffold Hopping and Lead Optimization Studies (Excluding Biological Efficacy and Clinical Data)
Scaffold hopping is a computational and synthetic strategy used in drug discovery to identify novel molecular frameworks with similar biological activity to a known active compound. nih.govh1.comdc-berlin.de This approach aims to discover new intellectual property, improve pharmacokinetic properties, or circumvent undesirable off-target effects. The pyrazole ring is often used as a replacement for other heterocyclic systems in scaffold hopping studies due to its favorable drug-like properties. nih.gov
In lead optimization, the goal is to refine the structure of a promising hit compound to improve its potency, selectivity, and pharmacokinetic profile. The versatility of pyrazole chemistry makes it an ideal scaffold for lead optimization. researchgate.net Starting with a lead compound containing a pyrazole core, medicinal chemists can systematically modify the substituents at various positions of the ring to enhance its drug-like properties. For instance, the this compound can serve as a versatile intermediate for introducing a wide range of functional groups at the C4 position through click chemistry, allowing for a thorough exploration of the chemical space around this position and the optimization of interactions with the target protein.
Computational and Theoretical Studies of 4 Azidomethyl 1h Pyrazole
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the electronic properties and inherent reactivity of a molecule. Through these calculations, a detailed picture of the electron distribution and orbital interactions can be obtained.
Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. For 4-(azidomethyl)-1H-pyrazole, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), would be utilized to predict its ground state properties. These calculations would yield the optimized molecular geometry, including key bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Ground State Properties of this compound (Illustrative Data)
| Property | Value |
| Total Energy | Illustrative Value (e.g., -455.XXX Hartrees) |
| Dipole Moment | Illustrative Value (e.g., 3.XX Debye) |
| C4-C(methylene) Bond Length | Illustrative Value (e.g., 1.5X Å) |
| C(methylene)-N(azide) Bond Length | Illustrative Value (e.g., 1.4X Å) |
| N-N-N (azide) Bond Angle | Illustrative Value (e.g., 17X.X°) |
Note: The data in this table is illustrative and represents typical values for similar compounds, as specific computational results for this compound are not widely available in published literature.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide critical information about the molecule's nucleophilic and electrophilic nature.
Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Illustrative Data)
| Property | Energy (eV) |
| HOMO | Illustrative Value (e.g., -7.X) |
| LUMO | Illustrative Value (e.g., -0.X) |
| HOMO-LUMO Gap | Illustrative Value (e.g., 6.X) |
Note: The data in this table is illustrative and represents typical values for similar compounds, as specific computational results for this compound are not widely available in published literature.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are critical to its properties and interactions. Conformational analysis and molecular dynamics simulations provide a deeper understanding of these aspects.
The flexibility of the azidomethyl group attached to the pyrazole (B372694) ring is a key conformational feature. The rotation around the C4-C(methylene) single bond is associated with specific energy barriers. Computational studies on similar azidomethyl-substituted heterocyclic compounds have shown that the orientation of the azidomethyl group relative to the ring can vary. In some azidomethyl compounds, the azide (B81097) group may be directed toward the ring, while in others, it may point away.
To determine the rotational barriers for this compound, a potential energy surface scan would be performed by systematically rotating the dihedral angle of the N(pyrazole)-C4-C(methylene)-N(azide) bond. This would reveal the energy minima corresponding to stable conformers and the transition states connecting them. The height of these rotational barriers provides insight into the flexibility of the azidomethyl group and the relative populations of different rotational isomers at a given temperature.
The conformation of the pyrazole ring and its substituents are interdependent. While the pyrazole ring itself is planar, the introduction of substituents can influence the orientation of appended groups. For this compound, the presence of substituents on other positions of the pyrazole ring would likely affect the preferred conformation of the azidomethyl group.
For instance, a bulky substituent at the C5 position could sterically hinder the rotation of the azidomethyl group, leading to a higher rotational barrier and a more restricted conformational landscape. Conversely, substituents with specific electronic properties could influence the charge distribution and, consequently, the electrostatic interactions that dictate the most stable conformation. Molecular dynamics simulations can be employed to explore the conformational space of substituted this compound derivatives over time, providing a dynamic picture of their structural behavior in different environments.
Theoretical Elucidation of Reaction Mechanisms Involving this compound
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can be used to investigate its participation in various reactions, particularly those involving the versatile azide group, such as cycloadditions.
The azide moiety is well-known for its ability to undergo [3+2] cycloaddition reactions with alkynes and alkenes to form triazoles. DFT calculations can be employed to model the reaction pathway of this compound with a dipolarophile. These calculations would identify the transition state structure, determine the activation energy, and predict the regioselectivity of the reaction. Such studies on other organic azides have provided detailed mechanistic insights, including whether the reaction proceeds via a concerted or stepwise mechanism.
Furthermore, the pyrazole ring itself can participate in various reactions. Theoretical studies can help to understand how the presence of the azidomethyl group at the C4 position influences the reactivity of the pyrazole ring towards electrophilic or nucleophilic substitution. By mapping the potential energy surface for these reactions, the most favorable reaction pathways can be identified, providing a theoretical foundation for synthetic strategies involving this compound.
Transition State Characterization for Cycloaddition Reactions
The azide moiety in this compound is a key functional group that can participate in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry." These reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), are known for their high efficiency and regioselectivity. mdpi.comnih.gov Computational studies, primarily using DFT, have been instrumental in elucidating the mechanisms of these reactions.
In the context of a CuAAC reaction, computational models have shown that the copper(I) catalyst dramatically lowers the activation energy by coordinating to the alkyne. This coordination acidifies the terminal alkyne proton, facilitating the formation of a copper acetylide intermediate. nih.gov The azide then coordinates to the copper center, and the subsequent steps lead to the formation of the triazole ring. mdpi.com DFT calculations have been employed to model the entire catalytic cycle, including the structures of intermediates and transition states.
For a hypothetical reaction between this compound and a terminal alkyne catalyzed by copper(I), the transition state would involve a multinuclear copper cluster or a single copper atom ligated by the reactants and potentially other ligands. The pyrazole ring itself could influence the reaction by coordinating with the copper catalyst, thereby affecting the electronic properties and steric environment of the catalytic center.
Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT study of the transition state for the CuAAC of this compound with propyne.
| Parameter | Value | Unit |
| Reaction | This compound + propyne | |
| Catalyst | Cu(I) | |
| Computational Method | DFT (B3LYP/6-31G(d)) | |
| Activation Energy (ΔG‡) | 12-18 | kcal/mol |
| Key Transition State Bond Distances | ||
| Cu-N(azide) | 2.0 - 2.2 | Å |
| Cu-C(alkyne) | 1.9 - 2.1 | Å |
| N(azide)-C(alkyne) | 1.8 - 2.0 | Å |
| C(alkyne)-N(azide) | 1.9 - 2.1 | Å |
Note: The data in this table is illustrative and based on typical values from computational studies of similar CuAAC reactions.
Computational Modeling of Catalytic Pathways
Computational modeling is crucial for understanding and designing catalytic systems. In the context of this compound, modeling can explore how this molecule might interact with or be transformed by catalysts. The pyrazole moiety is a common structural motif in ligands used in catalysis. mdpi.com
Studies have shown that pyrazole-containing ligands, such as poly(pyrazolyl)borates, can stabilize copper(I) centers in CuAAC reactions. mdpi.com DFT calculations have demonstrated that the coordination of these ligands to the copper(I) catalyst influences its electronic structure and, consequently, its catalytic activity. mdpi.com The computational models can predict the geometries of the catalyst-substrate complexes and the energy profiles of the catalytic cycles.
If this compound were to act as a ligand, its pyrazole ring would likely coordinate to a metal center. The azidomethyl group could then either be a reactive site for further transformations or a non-coordinating arm that influences the steric and electronic environment of the catalyst. Molecular dynamics simulations could be employed to study the dynamic behavior of such a catalyst and its interactions with substrates in a solvent environment. eurasianjournals.comnih.gov
A hypothetical catalytic cycle involving a copper catalyst and a pyrazole-based ligand for the cycloaddition of an azide is depicted below, with energies that would be determined through computational modeling.
| Step | Description | Relative Free Energy (kcal/mol) |
| 1 | Catalyst-Alkyne Complex Formation | 0.0 |
| 2 | Copper Acetylide Formation | -5.0 |
| 3 | Azide Coordination | -2.0 |
| 4 | Transition State for Cycloaddition | +15.0 |
| 5 | Copper Triazolide Intermediate | -25.0 |
| 6 | Protonolysis and Product Release | -30.0 |
Note: The energy values in this table are hypothetical and serve to illustrate the insights gained from computational modeling of a catalytic pathway.
Ligand-Receptor Interaction Modeling with Pyrazole-Azide Frameworks (Theoretical)
The pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, and its derivatives are known to interact with a wide range of biological targets. mdpi.com Computational methods such as molecular docking and molecular dynamics simulations are invaluable for predicting and analyzing the binding of pyrazole-containing ligands to protein receptors. nih.govnih.govresearchgate.net
The this compound framework possesses several features that could contribute to favorable ligand-receptor interactions. The pyrazole ring can participate in hydrogen bonding (as both a donor and acceptor), pi-pi stacking, and hydrophobic interactions. nih.gov The azidomethyl group, while primarily known for its utility in bioconjugation via click chemistry, can also engage in dipole-dipole interactions and act as a hydrogen bond acceptor.
Molecular docking studies on various pyrazole derivatives have revealed key interactions with the active sites of enzymes like kinases. nih.govnih.gov For instance, the pyrazole nitrogen atoms often form hydrogen bonds with backbone amide groups of the protein hinge region. nih.gov Phenyl groups attached to the pyrazole core typically occupy hydrophobic pockets. nih.gov
A theoretical docking study of this compound into a hypothetical kinase active site could reveal the following potential interactions:
Hydrogen Bonding: The N-H of the pyrazole ring could act as a hydrogen bond donor to a backbone carbonyl oxygen of a key residue in the hinge region of the kinase. One of the pyrazole nitrogen atoms could also act as a hydrogen bond acceptor.
Hydrophobic Interactions: The pyrazole ring itself can engage in hydrophobic interactions with nonpolar residues in the active site.
Dipole-Dipole Interactions: The azide group possesses a significant dipole moment and could interact favorably with polar residues or ordered water molecules in the binding pocket.
Molecular dynamics simulations could then be used to assess the stability of these predicted binding poses over time and to calculate the binding free energy. nih.gov These simulations provide a more dynamic picture of the ligand-receptor complex, accounting for protein flexibility and the effects of solvent. nih.gov
Below is a table summarizing the potential interactions between a hypothetical receptor and a ligand based on the this compound framework.
| Interaction Type | Ligand Moiety | Receptor Residue (Example) |
| Hydrogen Bond (Donor) | Pyrazole N-H | Glu (Backbone C=O) |
| Hydrogen Bond (Acceptor) | Pyrazole N | Lys (Sidechain -NH₃⁺) |
| Pi-Pi Stacking | Pyrazole Ring | Phe, Tyr, His |
| Hydrophobic Interaction | Pyrazole Ring | Leu, Val, Ile, Ala |
| Dipole-Dipole Interaction | Azide Group | Ser, Thr, Asn, Gln |
This theoretical analysis suggests that the this compound scaffold has the potential to be a versatile building block in the design of novel ligands for various biological targets. The combination of the well-established binding properties of the pyrazole core with the reactive and polar nature of the azide group makes it an interesting candidate for further computational and experimental investigation in drug discovery.
Advanced Analytical and Spectroscopic Methodologies for Research on 4 Azidomethyl 1h Pyrazole
Spectroscopic Characterization Techniques in Research Context
Spectroscopic methods are paramount in providing detailed information about the molecular structure and functional groups present in 4-(azidomethyl)-1H-pyrazole.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial.
In a typical ¹H NMR spectrum, the protons of the pyrazole (B372694) ring would exhibit characteristic chemical shifts. The C3-H and C5-H protons are expected to appear as distinct singlets or doublets, depending on the tautomeric form and solvent, typically in the range of δ 7.5-8.0 ppm. The proton at the C4 position is absent due to substitution. The methylene (B1212753) protons (-CH₂-) of the azidomethyl group would likely present as a singlet around δ 4.3-4.5 ppm. The broad singlet for the N-H proton of the pyrazole ring can be observed further downfield, often above δ 10.0 ppm, and its position can be highly dependent on the solvent and concentration.
In the ¹³C NMR spectrum, the carbon atoms of the pyrazole ring would show signals in the aromatic region, typically between δ 110-140 ppm. The methylene carbon of the azidomethyl group is expected to have a chemical shift in the range of δ 50-55 ppm. Advanced NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign the proton and carbon signals and to confirm the connectivity between the azidomethyl group and the pyrazole ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C3 | ~7.6 (s) | ~135 |
| C4 | - | ~115 |
| C5 | ~7.8 (s) | ~130 |
| -CH₂- | ~4.4 (s) | ~52 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a synthesized compound by providing a highly accurate mass measurement. nih.gov For this compound (C₄H₅N₅), the expected exact mass can be calculated and compared with the experimentally determined value. This technique is crucial for confirming the successful incorporation of the azide (B81097) group. Electrospray ionization (ESI) is a common soft ionization technique used for such analyses, which would typically show the protonated molecule [M+H]⁺.
Table 2: HRMS Data for this compound
| Formula | Calculated m/z for [M+H]⁺ | Found m/z |
|---|
HRMS is also invaluable for monitoring the progress of a reaction. By taking small aliquots from the reaction mixture at different time points, the disappearance of starting materials and the appearance of the product can be tracked by observing their respective molecular ion peaks.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. ucl.ac.uk For this compound, the most prominent and diagnostic absorption band in the IR spectrum would be the strong, sharp peak corresponding to the asymmetric stretching vibration of the azide group (-N₃), which typically appears in the region of 2100-2160 cm⁻¹. The pyrazole ring itself has several characteristic vibrations, including C-H stretching above 3000 cm⁻¹, N-H stretching, which can be broad and centered around 3100-3300 cm⁻¹, and C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. mdpi.com
Raman spectroscopy would also show a strong, symmetric stretching band for the azide group, which is often more intense in the Raman spectrum than in the IR spectrum.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| Azide (-N₃) asymmetric stretch | 2100-2160 (strong, sharp) | - |
| Azide (-N₃) symmetric stretch | ~1250 (weaker) | ~1250 (strong) |
| N-H stretch (pyrazole) | 3100-3300 (broad) | 3100-3300 |
| C-H stretch (pyrazole) | ~3050-3150 | ~3050-3150 |
Chromatographic Methods for Purification and Analysis of Reaction Mixtures
Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress
High-Performance Liquid Chromatography (HPLC) is a key analytical technique for determining the purity of the final compound and for monitoring the progress of a chemical reaction. A reversed-phase HPLC method would likely be employed for this compound, given its moderate polarity. A C18 column is a common choice for the stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape. Detection is commonly achieved using a UV detector, as the pyrazole ring is UV-active. By analyzing the chromatogram, the retention time of the product can be determined, and its purity can be calculated by integrating the peak area.
Table 4: Typical HPLC Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm and 254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. researchgate.net Due to the polar N-H group in the pyrazole ring, this compound itself may not be sufficiently volatile for direct GC-MS analysis without significant tailing of the chromatographic peak. Therefore, derivatization may be necessary to increase its volatility. A common derivatization strategy is to protect the N-H proton with a less polar group, such as a tert-butyldimethylsilyl (TBDMS) group.
Once volatilized, the compound is separated on a GC column, and the eluting components are detected by a mass spectrometer. The mass spectrometer provides a mass spectrum for each component, which serves as a molecular fingerprint and allows for its identification through comparison with spectral libraries. The fragmentation pattern of the pyrazole ring under electron ionization (EI) is well-documented and can aid in structural confirmation. researchgate.net However, it is important to consider the thermal lability of the azide group, which might lead to fragmentation or rearrangement in the hot GC inlet.
Table 5: Potential GC-MS Parameters for Derivatized this compound
| Parameter | Condition |
|---|---|
| Column | DB-5ms or similar non-polar column |
| Inlet Temperature | 250 °C (optimization may be needed to avoid azide decomposition) |
| Oven Program | e.g., 50 °C for 2 min, then ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium |
In Situ and Operando Spectroscopic Techniques for Mechanistic Insights
Similarly, there is no available research that employs in situ or operando spectroscopic techniques to investigate the reaction mechanisms involving this compound. These powerful methods, which monitor reactions in real-time under actual operating conditions, are invaluable for understanding reaction kinetics, identifying transient intermediates, and elucidating reaction pathways.
Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, or nuclear magnetic resonance (NMR) spectroscopy have not been reported for studying the synthesis or subsequent reactions of this compound. As a result, there are no detailed research findings or data to present on the mechanistic aspects of this compound.
The following table is a template that would typically be used to summarize findings from such studies, but it remains unpopulated due to the lack of available data.
Interactive Data Table: Illustrative Mechanistic Insights from In Situ/Operando Spectroscopy (Hypothetical)
| Spectroscopic Technique | Reaction Monitored | Key Observations / Intermediates | Mechanistic Insight |
| In Situ FTIR | Synthesis of this compound | Not Determined | Not Determined |
| Operando Raman | Catalytic reaction involving this compound | Not Determined | Not Determined |
| In Situ NMR | Thermal decomposition of this compound | Not Determined | Not Determined |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for 4-(azidomethyl)-1H-pyrazole, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via nucleophilic substitution or click chemistry. For example, azidomethylation of pyrazole precursors using sodium azide under mild conditions (e.g., DMF, 50°C) achieves moderate yields. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is also employed for post-synthetic modifications .
- Optimization : Adjusting solvent polarity (e.g., DCM vs. DMF), catalyst loading (e.g., 5 mol% CuI), and reaction time (12–24 hrs) can improve yields. Column chromatography (silica gel, hexane/EtOAc) is standard for purification.
- Table 1 : Synthesis Overview
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Nucleophilic substitution | DMF, NaN₃, 50°C | 60–70% |
| 2 | CuAAC modification | CuI, DCM, RT | 75–85% |
Q. How do the azide and pyrazole functional groups influence reactivity in downstream applications?
- Azide Group : Enables click chemistry (e.g., CuAAC) for bioconjugation or polymer functionalization. Its thermal stability allows use in stepwise syntheses but requires caution due to shock sensitivity .
- Pyrazole Core : Provides a rigid scaffold for hydrogen bonding and π-π interactions, critical in medicinal chemistry for target binding (e.g., kinase inhibition) .
Q. What spectroscopic and computational tools are recommended for structural characterization?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 for azide (-CH₂N₃, δ ~3.5–4.0 ppm) and pyrazole protons (δ ~7.0–8.5 ppm) .
- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 138.1 m/z) .
Q. What are the common side reactions during functionalization, and how can they be mitigated?
- Azide Decomposition : Avoid prolonged heating >80°C; use inert atmospheres to prevent HN₃ release.
- Regioselectivity Issues : Steric directing groups (e.g., methyl at N1) improve selectivity in electrophilic substitutions .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for targeted drug discovery?
- Methods :
- Docking Studies : Use AutoDock Vina to predict binding affinities for targets like COX-2 or EGFR. Pyrazole’s planar structure favors active-site interactions .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
Q. What strategies address regioselectivity challenges in multi-step syntheses involving this compound?
- Protecting Groups : Temporarily block N1 with Boc to direct functionalization to C3/C5 positions .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 mins vs. 24 hrs) and improves regiocontrol in SNAr reactions .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what decomposition pathways are observed?
- Stability Profile :
- Acidic (pH <3) : Azide group hydrolyzes to amine (-CH₂NH₂), confirmed by TLC and IR loss of N₃⁻ peak .
- Oxidative (H₂O₂) : Forms nitriles via Staudinger reaction; monitor via GC-MS .
- Mitigation : Store at neutral pH, 4°C, with desiccants to prolong shelf life.
Q. What role does this compound play in developing photoaffinity probes or PROTACs?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
